molecular formula C25H25ClN4O4S B11648362 (6Z)-6-[3-chloro-5-ethoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-[3-chloro-5-ethoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11648362
M. Wt: 513.0 g/mol
InChI Key: NGLOIYMRCCQNKD-ITFAFNGDSA-N
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Description

  • React the core with an aldehyde (e.g., benzaldehyde) to form the benzylidene linkage.
  • Ethoxy and Phenoxyethoxy Group Addition

    • Introduce the ethoxy group via an etherification reaction.
    • Attach the phenoxyethoxy groups using similar methods.
  • Industrial Production:

    Unfortunately, information on large-scale industrial production methods is limited. Research and development in this area would be necessary.

    Preparation Methods

    Synthetic Routes:

    While specific synthetic routes for this compound may not be widely documented, we can propose a general approach based on known reactions. Keep in mind that experimental conditions and yields may vary.

    • Thiadiazolo-pyrimidine Core Formation

      • Start with appropriate precursors (e.g., thiosemicarbazide derivatives).
      • Cyclize them under suitable conditions to form the thiadiazolo-pyrimidine core.

    Chemical Reactions Analysis

    Reactions:

      Oxidation: The benzylidene group could undergo oxidation (e.g., to form a benzoic acid derivative).

      Substitution: The chloro substituent may participate in substitution reactions.

      Reduction: Reduction of the imine group could yield the corresponding amine.

    Common Reagents and Conditions:

      Etherification: Ethanol and an acid catalyst.

      Cyclization: Heat and suitable reagents.

      Oxidation: Oxidizing agents (e.g., KMnO₄).

      Reduction: Reducing agents (e.g., NaBH₄).

    Scientific Research Applications

      Medicine: Investigate its pharmacological properties (e.g., antiviral, anticancer, or anti-inflammatory effects).

      Chemistry: Explore its reactivity and use it as a building block for novel molecules.

      Industry: Assess its potential as a material or catalyst.

    Mechanism of Action

    The compound’s mechanism likely involves interactions with specific molecular targets (e.g., enzymes, receptors, or proteins). Further research is needed to elucidate these pathways.

    Comparison with Similar Compounds

    While direct analogs may be scarce, we can compare it to related heterocyclic compounds. Some similar compounds include:

    • Thiadiazolo-pyrimidines with different substituents.
    • Benzylidene derivatives.
    • Other imino-containing heterocycles.

    Remember that this compound’s uniqueness lies in its specific combination of functional groups and ring system.

    Chemistry LibreTexts: Condensed Structural and Skeletal Formulas The Royal Society of Chemistry: Compound Data

    Properties

    Molecular Formula

    C25H25ClN4O4S

    Molecular Weight

    513.0 g/mol

    IUPAC Name

    (6Z)-6-[[3-chloro-5-ethoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

    InChI

    InChI=1S/C25H25ClN4O4S/c1-3-8-21-29-30-23(27)18(24(31)28-25(30)35-21)13-16-14-19(26)22(20(15-16)32-4-2)34-12-11-33-17-9-6-5-7-10-17/h5-7,9-10,13-15,27H,3-4,8,11-12H2,1-2H3/b18-13-,27-23?

    InChI Key

    NGLOIYMRCCQNKD-ITFAFNGDSA-N

    Isomeric SMILES

    CCCC1=NN2C(=N)/C(=C/C3=CC(=C(C(=C3)Cl)OCCOC4=CC=CC=C4)OCC)/C(=O)N=C2S1

    Canonical SMILES

    CCCC1=NN2C(=N)C(=CC3=CC(=C(C(=C3)Cl)OCCOC4=CC=CC=C4)OCC)C(=O)N=C2S1

    Origin of Product

    United States

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